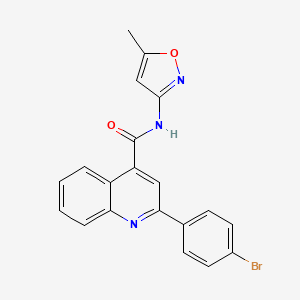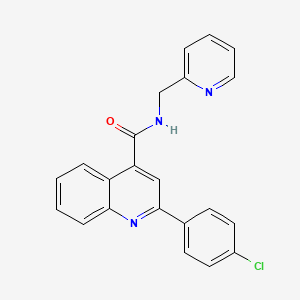
Cyclohexane-1,1-diyldibenzene-4,1-diyl difuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,1-diyldibenzene-4,1-diyl difuran-2-carboxylate is an organic compound characterized by a cyclohexane ring bonded to two benzene rings and two furan-2-carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane-1,1-diyldibenzene-4,1-diyl difuran-2-carboxylate typically involves the reaction of cyclohexane derivatives with benzene and furan-2-carboxylate under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where cyclohexane is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then further reacted with furan-2-carboxylate under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane-1,1-diyldibenzene-4,1-diyl difuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylate groups into alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Cyclohexane-1,1-diyldibenzene-4,1-diyl difuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of Cyclohexane-1,1-diyldibenzene-4,1-diyl difuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structural features allow it to interact with cell membranes, enhancing its potential as a drug delivery agent.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,1-diyldibenzene-4,1-diyl difuran-2-carboxylate: Characterized by the presence of furan-2-carboxylate groups.
Cyclohexane-1,1-diyldibenzene-4,1-diyl difuran-2-carboxamide: Similar structure but with carboxamide groups instead of carboxylate.
Cyclohexane-1,1-diyldibenzene-4,1-diyl difuran-2-carboxylic acid: Contains carboxylic acid groups instead of carboxylate.
Uniqueness
This compound is unique due to its specific combination of cyclohexane, benzene, and furan-2-carboxylate groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H24O6 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
[4-[1-[4-(furan-2-carbonyloxy)phenyl]cyclohexyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C28H24O6/c29-26(24-6-4-18-31-24)33-22-12-8-20(9-13-22)28(16-2-1-3-17-28)21-10-14-23(15-11-21)34-27(30)25-7-5-19-32-25/h4-15,18-19H,1-3,16-17H2 |
Clave InChI |
MYFZCVCNJCAECG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC(=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)
![2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10887239.png)

![4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10887259.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10887262.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887265.png)

![2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B10887282.png)
![2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one](/img/structure/B10887283.png)

![3,6-Diphenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10887296.png)
![(2E,5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10887301.png)
![2-(4-bromophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10887303.png)

